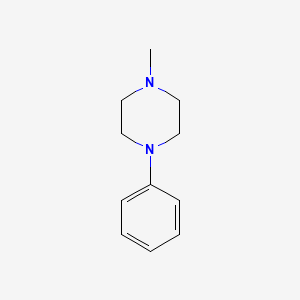

1-Methyl-4-phenylpiperazine

Übersicht

Beschreibung

1-Methyl-4-phenylpiperazine is a chemical compound with the molecular formula C11H16N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: In industrial settings, this compound can be produced using a novel intermediate, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine. This process involves the use of sodium hydride in anhydrous DMF (Dimethylformamide) at low temperatures, followed by extraction and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It participates in nucleophilic substitution reactions, where the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenylpiperazines.

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-phenylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-phenylpiperazine involves its role as a permeation enhancer. It affects the transepithelial transport by decreasing mitochondrial membrane potential and increasing plasma membrane potential in epithelial cells . This enhances the permeability of drugs across the intestinal epithelium without causing significant histological damage .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpiperazine: Known for its use as a permeation enhancer with minimal cytotoxicity.

1-(4-Methylphenyl)piperazine: Similar to 1-Methyl-4-phenylpiperazine but with a methyl group on the phenyl ring, showing lower toxicity.

Uniqueness: this compound is unique due to its balance of efficacy and low toxicity as a permeation enhancer. It shows promise in enhancing drug delivery while maintaining a favorable safety profile compared to other derivatives .

Biologische Aktivität

1-Methyl-4-phenylpiperazine (1-M-4-PPZ) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of 1-M-4-PPZ based on recent studies and findings.

Chemical Structure and Synthesis

This compound is a derivative of piperazine, characterized by a methyl group at the nitrogen atom and a phenyl group attached to the piperazine ring. The synthesis of this compound typically involves the Mannich reaction, where piperazine derivatives are formed through the reaction of phenylpiperazine with formaldehyde and secondary amines in an alcohol solvent .

Table 1: Synthesis Parameters

| Parameter | Details |

|---|---|

| Reaction Type | Mannich Reaction |

| Solvent | Ethanol |

| Temperature | Reflux |

| Yield | Moderate (40.5%) |

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of 1-M-4-PPZ, revealing its effectiveness against various bacterial strains. The compound exhibits moderate antibacterial properties, making it a candidate for developing new antimicrobial agents, particularly against multidrug-resistant microbes .

Anticancer Activity

This compound has also shown promising results in anticancer studies. Research indicates that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as HUH7 (hepatocellular carcinoma) and MCF7 (breast cancer) with IC50 values comparable to established chemotherapeutic agents like Camptothecin and 5-Fluorouracil .

Neuropharmacological Effects

The compound acts as an agonist at trace amine-associated receptor 1 (TAAR1), which is linked to neurotransmitter release and modulation. Studies demonstrate that 1-M-4-PPZ can enhance norepinephrine levels in the brain, suggesting potential applications in treating mood disorders .

Permeation Enhancement

In pharmacokinetics, 1-M-4-PPZ has been identified as a potential permeation enhancer for oral drug delivery systems. It improves transepithelial transport across intestinal barriers with minimal cytotoxicity, indicating its utility in enhancing the bioavailability of macromolecular therapeutics .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1-M-4-PPZ:

- Antimicrobial Study : A study evaluated the antibacterial effects of various piperazine derivatives, including 1-M-4-PPZ, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against resistant strains .

- Cancer Cell Line Evaluation : In vitro assays on HUH7 and MCF7 cell lines demonstrated that compounds derived from 1-M-4-PPZ exhibited IC50 values ranging from 6.41 µg/mL to 11.69 µg/mL, showcasing their potential as anticancer agents .

- Neuropharmacological Impact : Research into the compound's interaction with TAAR1 revealed that it could mimic neurotransmitter activity, potentially leading to therapeutic applications in psychiatric disorders .

Eigenschaften

IUPAC Name |

1-methyl-4-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDDXVGJRSTLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184762 | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3074-43-9 | |

| Record name | 1-Methyl-4-phenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3074-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Methyl-4-phenylpiperazine impact epithelial cell monolayers, and what is the underlying mechanism?

A: While this compound itself has shown limited effects on epithelial monolayer integrity, its structural analog, 1-Phenylpiperazine, demonstrates significant effects. Research indicates that 1-Phenylpiperazine enhances the permeability of epithelial cell monolayers by increasing myosin-generated force within cells. This heightened force disrupts cell-cell contacts, particularly cadherin junctions, which are impacted before tight junctions []. This understanding provides valuable insights into how this class of compounds might function as transient epithelial permeation enhancers.

Q2: What are the potential implications of the multiple mechanisms of action observed with 1-(4-Methylphenyl)piperazine?

A: While 1-(4-Methylphenyl)piperazine shows promise as a permeation enhancer, its interaction with multiple physiological pathways raises concerns. Research suggests that its permeation enhancement capacity involves 5-HT4 receptors, loop diuretics, and myosin light chain kinase []. This multi-target activity indicates that while it effectively increases drug permeability, it might also impact broader intestinal physiology beyond the desired effect [].

Q3: What analytical techniques have been employed to characterize the structure of this compound?

A: Single-crystal X-ray diffraction has been used to elucidate the structure of this compound when complexed with Trimethylaluminium. This technique revealed that the aluminum atom coordinates with the nitrogen atom of the piperazine ring carrying the methyl group, forming a distorted tetrahedral geometry []. This detailed structural information contributes to understanding the potential interactions and reactivity of this compound.

- Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae:

- Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures:

- Trimethyl(1‐methyl‐4‐phenylpiperazine‐N1)aluminium:

- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.